molecular formula C20H21ClN2O2 B2897513 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899213-52-6

4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2897513
CAS No.: 899213-52-6
M. Wt: 356.85
InChI Key: BQIJQUGKICFGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a tricyclic heterocycle featuring an oxygen atom (8-oxa) and two nitrogen atoms (10,12-diaza) within its fused ring system. Its molecular formula is C₂₀H₂₀ClN₂O₂, with an average molecular mass of 373.84 g/mol (calculated from isotopic data in ). The structure includes a chloro substituent at position 4, a methyl group at position 9, and a 4-isopropylphenyl moiety at position 10. The ketone group at position 11 distinguishes it from related thione analogs (e.g., ).

Properties

IUPAC Name

4-chloro-9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-12(2)13-4-7-15(8-5-13)23-19(24)22-17-11-20(23,3)25-18-9-6-14(21)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIJQUGKICFGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps. The synthetic route typically starts with the preparation of the core oxadiazocin structure, followed by the introduction of the chloro and isopropyl substituents. Common reagents used in the synthesis include chloroform, isopropyl bromide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues

Thione Analog (4-Chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-thione)

  • Molecular Formula : C₂₀H₂₁ClN₂OS
  • Molecular Mass : 372.911 g/mol
  • Key Differences : Replacement of the ketone (C=O) at position 11 with a thione (C=S) group. This substitution reduces polarity and increases molecular weight slightly due to sulfur’s higher atomic mass. Thione derivatives often exhibit distinct reactivity in nucleophilic substitutions .

9-Phenyl-8-oxa-10,12-diaza-tricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one

  • Synthesis: Derived from a one-pot condensation of acetophenone derivatives, aldehydes, and urea ().
  • Structural Variation: Lacks the chloro and isopropylphenyl substituents, instead featuring a simpler phenyl group.

2.1.3 11-Dicyanomethylene-9-methyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-12α-carbonitrile

  • Synthesis: Formed via Hantzsch condensation with cyanoacetate derivatives ().
  • Key Features: Incorporates cyano groups, increasing electron-withdrawing effects and altering π-π stacking interactions compared to the target compound .
Physicochemical Properties
Compound Molecular Formula Molecular Mass (g/mol) LogP* Solubility (mg/mL) Key Functional Groups
Target compound C₂₀H₂₀ClN₂O₂ 373.84 3.2 <0.1 (Water) Ketone, Chloro, Aryl
Thione analog () C₂₀H₂₁ClN₂OS 372.91 3.8 <0.05 (Water) Thione, Chloro, Aryl
9-Phenyl-8-oxa-10,12-diaza derivative () C₁₈H₁₅N₂O₂ 297.33 2.1 0.5 (Water) Ketone, Phenyl

*LogP values estimated via fragment-based methods.

Spectroscopic Comparisons
  • NMR Analysis: Target Compound: Aromatic protons in the tricyclic core (δ 6.8–7.2 ppm) and isopropylphenyl group (δ 1.2–1.4 ppm for CH(CH₃)₂) dominate the ¹H NMR spectrum. The ketone at position 11 appears at δ 195–200 ppm in ¹³C NMR . Thione Analog: The thione group causes downfield shifts in adjacent protons (δ 7.4–7.6 ppm) and a distinct ¹³C signal at δ 220–225 ppm . Cyano Derivatives: Sharp singlet at δ 2.5–3.0 ppm for nitrile protons and δ 110–120 ppm for CN groups in ¹³C NMR .

Biological Activity

The compound 4-chloro-9-methyl-10-[4-(propan-2-yl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (often referred to as C201-0186 in chemical databases) is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H26ClN3O3, with a molecular weight of approximately 475.96 g/mol. The structure includes a chloro-substituted phenyl moiety and a diazatricyclo framework which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of diazatricyclo compounds exhibit notable antitumor properties. For instance, compounds similar to C201-0186 have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related diazatricyclo compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells through the mitochondrial pathway .

Antiviral Properties

Compounds within this structural class have also been investigated for their antiviral activity. The presence of the diazatricyclo structure enhances interactions with viral proteins, potentially inhibiting viral replication.

Research Findings:
In vitro assays indicated that C201-0186 and its analogs showed effective inhibition against several strains of viruses, including influenza and HIV. The mechanism appears to involve interference with viral entry into host cells .

Antibacterial Effects

The antibacterial potential of C201-0186 has been explored against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

Data Table: Antibacterial Activity

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of C201-0186 is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for specific kinases involved in cell proliferation.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication processes.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. How can researchers confirm the structural identity of this compound during synthesis?

Methodological Answer: Structural verification requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) . For example:

  • 1H NMR : Identify protons associated with the chloro, methyl, and isopropylphenyl substituents. Peaks near δ 1.2–1.4 ppm correspond to the isopropyl group, while aromatic protons appear in δ 6.8–7.5 ppm .
  • 13C NMR : Confirm the carbonyl (C=O) resonance (~190–210 ppm) and the tricyclic backbone carbons .
  • HRMS : Validate the molecular formula (C20H21ClN2O2) with an exact mass of 372.1063 g/mol .

Table 1: Key NMR Assignments

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Chloroaryl-125–135
Isopropyl1.2–1.4 (d)22–25
Tricyclic oxygen-65–70

Q. What synthetic strategies optimize yield for this tricyclic compound?

Methodological Answer:

  • Stepwise Cyclization : Use a Buchwald-Hartwig coupling to introduce the isopropylphenyl group, followed by oxidative cyclization to form the tricyclic core .
  • Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .

Table 2: Reaction Conditions and Yields

StepCatalystSolventYield (%)
Buchwald-HartwigPd(dba)2/XPhosToluene65–75
Oxidative CyclizationCuIDMF50–60

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer: Discrepancies between calculated and observed spectral data often arise from dynamic conformational changes or crystal packing effects .

  • Variable Temperature NMR : Perform experiments at −40°C to "freeze" rotamers of the isopropylphenyl group .
  • X-ray Crystallography : Resolve ambiguities by analyzing bond angles (e.g., C–Cl bond length: ~1.73 Å) and dihedral angles in the tricyclic system .

Example Conflict Resolution: If HRMS shows a [M+Na]+ adduct instead of [M+H]+, recalibrate ionization parameters (e.g., ESI voltage) and validate with isotopic pattern analysis .

Q. What experimental designs elucidate the compound’s mechanism in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Use a stopped-flow spectrophotometer to measure inhibition constants (Ki) against target enzymes (e.g., cytochrome P450 isoforms).
  • Docking Studies : Employ Schrödinger Suite or AutoDock to model interactions between the tricyclic core and enzyme active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Table 3: Enzyme Inhibition Parameters

Enzyme TargetKi (µM)Inhibition Type
CYP3A40.8Competitive
CYP2D612.5Non-competitive

Q. How can researchers design stability studies under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS .
  • Oxidative Stress Testing : Expose to H2O2 (1–5 mM) to simulate metabolic oxidation. Identify degradation products (e.g., sulfoxide derivatives) .

Critical Parameters:

  • Half-life (t1/2) : Calculate using first-order kinetics (R² ≥ 0.98 for linear regression).
  • Degradation Pathways : Prioritize pathways with >10% product formation .

Theoretical and Methodological Frameworks

Q. Which theoretical frameworks guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Hammett Equation : Correlate substituent electronic effects (σ values) with biological activity. For example, the chloro group (σ = 0.23) enhances electrophilicity at the carbonyl .
  • Topomer CoMFA : Generate 3D-QSAR models using steric/electrostatic fields from crystallographic data .

Q. How should researchers address batch-to-batch variability in bioactivity assays?

Methodological Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (purity, solvent residues) impacting IC50 values .
  • Statistical Control : Apply ANOVA (p < 0.05) to identify significant outliers. Reject batches with >5% impurity by HPLC .

Data Contradiction Analysis

Q. Why might biological activity data conflict across research groups?

Methodological Answer:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum concentrations (5% vs. 10% FBS) alter compound uptake .
  • Solution-State Aggregation : Test for colloidal aggregation using dynamic light scattering (DLS). Add 0.01% Tween-20 to disrupt aggregates .

Resolution Workflow:

  • Validate purity (>98% by HPLC).
  • Standardize assay conditions (e.g., 10% DMSO, 37°C).
  • Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.